4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol
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Overview
Description
4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol is a chemical compound with the molecular formula C8H18N2O4 and a molecular weight of 206.24 g/mol . It is characterized by the presence of two methylamino groups and four hydroxyl groups attached to a cyclohexane ring. This compound is also known by its alternative name, N1,N3-bis-methylamino-1,3-dideoxy-myo-inositol .
Preparation Methods
The synthesis of 4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexane derivatives.
Reaction Conditions: The reaction conditions often include the use of methylamine as a reagent, along with suitable solvents and catalysts to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or alcohols.
Scientific Research Applications
4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
4,6-Bis(methylamino)cyclohexane-1,2,3,5-tetrol can be compared with similar compounds such as:
N1,N3-bis-methylamino-1,3-dideoxy-myo-inositol: This compound shares a similar structure but may have different functional groups or stereochemistry.
1,3-Dideoxy-1,3-bis(methylamino)myo-inositol: Another structurally related compound with potential differences in reactivity and applications.
Properties
CAS No. |
6216-38-2 |
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Molecular Formula |
C8H18N2O4 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(1S,3R,4S,6R)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol |
InChI |
InChI=1S/C8H18N2O4/c1-9-3-5(11)4(10-2)7(13)8(14)6(3)12/h3-14H,1-2H3/t3-,4+,5?,6+,7-,8? |
InChI Key |
QRJMLIPXTTYRMQ-YWVWVNHFSA-N |
SMILES |
CNC1C(C(C(C(C1O)O)O)NC)O |
Isomeric SMILES |
CN[C@@H]1[C@H](C([C@H]([C@@H](C1O)NC)O)O)O |
Canonical SMILES |
CNC1C(C(C(C(C1O)O)O)NC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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